Angiotensinogen fragment 11-14

Descripción general

Descripción

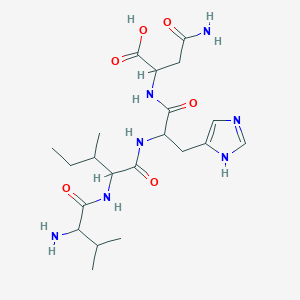

Angiotensinogen fragment 11-14 is a useful research compound. Its molecular formula is C21H35N7O6 and its molecular weight is 481.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Angiotensinogen is a precursor protein synthesized primarily in the liver, which plays a crucial role in the renin-angiotensin system (RAS). The fragment 11-14 of angiotensinogen (also referred to as Ang 11-14) has gained attention for its potential biological activities and implications in various physiological processes. This article explores the biological activity of Ang 11-14, including its mechanisms, effects on cardiovascular health, and relevance in clinical contexts.

Angiotensinogen is cleaved by renin to form angiotensin I, which is subsequently converted into angiotensin II by angiotensin-converting enzyme (ACE). Ang 11-14 is a peptide derived from angiotensinogen that has been shown to exhibit various biological activities, including receptor interactions and modulation of signaling pathways.

Table 1: Key Characteristics of Angiotensinogen Fragment 11-14

| Property | Description |

|---|---|

| Amino Acid Sequence | Tyr-Val-His-Pro (YVHP) |

| Molecular Weight | Approximately 570 Da |

| Source | Liver-derived angiotensinogen |

| Biological Role | Modulates blood pressure and renal function |

2.1 Cardiovascular Effects

Research indicates that Ang 11-14 may influence cardiovascular health through several mechanisms:

- Vasodilation : Ang 11-14 has been reported to induce vasodilation, potentially through the activation of nitric oxide pathways. This effect can help lower blood pressure and improve blood flow.

- Cardiac Protection : In experimental models, Ang 11-14 demonstrated protective effects against cardiac hypertrophy and fibrosis, suggesting a role in mitigating heart failure progression .

2.2 Renal Function

Ang 11-14 also appears to affect renal function:

- Sodium Handling : Studies have shown that this fragment can modulate sodium reabsorption in the kidneys, affecting overall fluid balance and blood pressure regulation .

- Renal Hemodynamics : The fragment may play a role in renal hemodynamics by influencing glomerular filtration rates and renal vascular resistance .

3. Case Studies and Research Findings

Several studies have investigated the effects of Ang 11-14 in both animal models and human subjects:

3.1 Animal Studies

A study involving rats demonstrated that administration of Ang 11-14 resulted in significant reductions in systolic blood pressure compared to controls. The mechanism was linked to enhanced nitric oxide production and reduced sympathetic nervous system activity .

3.2 Human Studies

In clinical settings, research has explored the levels of angiotensinogen fragments in patients with hypertension and heart failure. Elevated levels of Ang 11-14 were correlated with improved outcomes in heart function metrics, suggesting its potential as a biomarker for cardiovascular health .

4. Conclusion

The biological activity of this compound highlights its potential role in cardiovascular protection and renal function modulation. Continued research is necessary to fully elucidate its mechanisms and therapeutic applications. The findings suggest that targeting this peptide could offer new avenues for treating conditions associated with dysregulation of the RAS.

5. Future Directions

Further studies are warranted to explore:

- The therapeutic potential of Ang 11-14 in clinical settings.

- Its interaction with other components of the RAS.

- Long-term effects on cardiovascular health when administered as a treatment.

Análisis De Reacciones Químicas

Chemical Reactions

Angiotensinogen fragment 11-14 can undergo a variety of chemical reactions:

- Oxidation: Oxidation can occur at the histidine residue within the peptide sequence.

- Hydrolysis: The peptide bonds within this compound can undergo hydrolysis, breaking down the peptide into smaller fragments or individual amino acids .

- Other reactions: this compound can be a substrate for enzymes such as chymase .

Role in the Renin-Angiotensin System (RAS)

This compound is a piece of the larger angiotensinogen protein, which is involved in the RAS .

The classic RAS system comprises the ACE-ANG II-AT1R axis that promotes vasoconstriction, water intake, sodium retention, and increased oxidative stress, fibrosis, cellular growth, and inflammation . The nonclassical RAS, composed primarily of the ANG II/ANG III-AT2R and the ACE2-ANG-(1–7)-AT7R pathways, generally opposes the actions of a stimulated ANG II-AT1R axis .

Glycosylation

Angiotensinogen is a glycoprotein, and glycosylation at Asn14, which is close to the renin cleavage site (Leu10-Val11), can lower the affinity of AGT for renin .

Disulfide Bridge

Human AGT protein contains four cysteines, two of them forming Cys18-Cys138 linkage that are conserved in all species . The crystal structure of human AGT shows that the formation of Cys18-Cys138 disulphide bridge confers a conformational change that allows access of renin to its cleavage site of AGT . It has been demonstrated that the oxidative status of AGT has an impact on the rate of AGT-renin reaction .

Species Specificity

There is species specificity of AGT-renin reaction . For example, human AGT cannot be cleaved by mouse renin . While this may be influenced by an amino acid substitution at the renin cleavage site, Leu10-Val11 bond in humans versus Leu10-Leu11 bond in mice, the mechanism of this unique feature has not been completely unraveled .

Impact of Angiotensin II

Angiotensin II is produced from angiotensinogen through sequential enzymatic cleavages by renin and angiotensin converting enzyme (ACE) . Ang II can also be cleaved in the circulation by other aminopeptidases generating Ang (2–8) (Ang III) and Ang (3–8) (Ang IV) . Ang III has similar effects to Ang II, although with lower potency, of enhancing blood pressure and vasopressin release and stimulating the expression of pro-inflammatory mediators in cultured renal cells . Ang IV exerts a protective role by increasing blood flow in the kidney and brain .

Propiedades

IUPAC Name |

4-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N7O6/c1-5-11(4)17(28-19(31)16(23)10(2)3)20(32)26-13(6-12-8-24-9-25-12)18(30)27-14(21(33)34)7-15(22)29/h8-11,13-14,16-17H,5-7,23H2,1-4H3,(H2,22,29)(H,24,25)(H,26,32)(H,27,30)(H,28,31)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPCJMUBOHOZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403556 | |

| Record name | Val-Ile-His-Asn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102813-98-9 | |

| Record name | Val-Ile-His-Asn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.